molecular formula C13H18O6S B8372939 Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Ethyl 2-(2-(tosyloxy)ethoxy)acetate

Cat. No.: B8372939
M. Wt: 302.35 g/mol
InChI Key: XCQXVRUDYPKQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(tosyloxy)ethoxy)acetate (CAS 1973409-43-6) is a synthetic intermediate of significant value in medicinal chemistry and chemical biology research. This compound, with a molecular formula of C15H22O7S and a molecular weight of 346.40, features a reactive tosylate (p-toluenesulfonate) group that makes it a versatile building block . A primary research application of this ester is its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a groundbreaking technology in drug discovery . Specifically, it serves as a precursor in constructing linkers for potent STAT3 degraders, which are being investigated as targeted therapeutic agents for conditions such as gastric cancer . The tosylate group is an excellent leaving group, enabling efficient nucleophilic substitution reactions to extend molecular chains or attach new functional groups. Meanwhile, the ethyl ester moiety can be hydrolyzed to the corresponding carboxylic acid for further amide coupling or other conjugations . This combination of features makes this compound a critical reagent for researchers developing novel bifunctional molecules and exploring new therapeutic strategies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H18O6S

Molecular Weight

302.35 g/mol

IUPAC Name

ethyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate

InChI

InChI=1S/C13H18O6S/c1-3-18-13(14)10-17-8-9-19-20(15,16)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3

InChI Key

XCQXVRUDYPKQKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and functional groups of Ethyl 2-(2-(tosyloxy)ethoxy)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications
This compound C₁₃H₁₈O₆S 326.34 g/mol Tosyloxy, ethoxyacetate ester Nucleophilic substitution in drug synthesis
tert-Butyl 2-(2-(2-(tosyloxy)ethoxy)ethoxy)acetate C₁₇H₂₆O₇S 374.45 g/mol Tosyloxy, extended ethoxy chain, tert-butyl ester Stabilized intermediates for PROTACs
2-Ethoxyethyl Acetate C₆H₁₂O₃ 132.16 g/mol Ethoxyethyl ester Solvent, industrial applications
2-(2-Chloroethoxy) Ethyl Acetate C₆H₁₁ClO₃ 166.60 g/mol Chloroethoxy, ethyl ester Marketed for agrochemical intermediates
Ethyl Acetoacetate C₆H₁₀O₃ 130.14 g/mol β-Ketoester Knoevenagel condensations, pharmaceuticals
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 268.68 g/mol Chlorophenoxy, acetoacetate ester Herbicide precursors

Preparation Methods

Tosylation of Ethylene Glycol Derivatives

The primary pathway involves reacting ethyl glycolate with TsCl in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The base deprotonates the hydroxyl group of ethyl glycolate, enhancing its nucleophilicity for attacking the electrophilic sulfur in TsCl. This forms the tosylate intermediate, which is stabilized by the electron-withdrawing tosyl group.

Reaction conditions :

  • Solvent : Acetonitrile or dichloromethane (DCM)

  • Temperature : 0°C to room temperature

  • Molar ratios : 1:1.2 (ethyl glycolate : TsCl) to ensure complete conversion.

Side reactions, such as over-tosylation or ester hydrolysis, are mitigated by严格控制 stoichiometry and reaction time.

Stepwise Synthesis of this compound

Procedure

  • Reagent setup : Ethyl glycolate (9.6 mmol) is dissolved in dry acetonitrile under an ice bath.

  • Base addition : TEA (1.6 mL, 11.5 mmol) is added to deprotonate the hydroxyl group.

  • Tosylation : TsCl (11.5 mmol) is introduced dropwise, and the mixture stirs for 2–4 h.

  • Workup : The solvent is evaporated, and the crude product is extracted with ethyl acetate, washed with water and brine, and dried over Na2_2SO4_4.

  • Purification : Column chromatography (20–25% ethyl acetate in hexanes) yields the title compound as a pale yellow oil.

Yield : 75%
Characterization :

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 1.23 (t, 3H), 2.44 (s, 3H), 4.17 (q, 2H), 4.57 (s, 2H), 7.35 (d, 2H), 7.82 (d, 2H).

  • MS (ESI) : m/z 280.76 [M + Na]+^+.

Step 1: Tosylation of Diethylene Glycol

Diethylene glycol reacts with TsCl in DCM using DMAP as a catalyst, forming 5-tosyloxy-3-oxapentanol.

Conditions :

  • Molar ratio : 1:2 (diethylene glycol : TsCl)

  • Time : 19 h at room temperature.

Step 2: Esterification with Ethyl Glycolate

The tosylated intermediate is coupled with ethyl glycolate using potassium phthalate in dimethylformamide (DMF) under reflux.

Optimization :

  • Temperature : 180°C

  • Catalyst : Potassium phthalate (0.3 M in DMF)

  • Yield : 55% after column chromatography.

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Reaction Steps 12
Overall Yield 75%55%
Purification ColumnColumn
Scalability ModerateChallenging

Method A offers higher efficiency and fewer steps but requires严格 control of TsCl stoichiometry to avoid di-tosylation. Method B, while lower-yielding, is advantageous for introducing functionalized ethylene glycol chains.

Reaction Optimization and Byproduct Management

Solvent Effects

Polar aprotic solvents (acetonitrile, DMF) enhance TsCl reactivity by stabilizing the transition state. Non-polar solvents like DCM reduce side reactions but slow reaction kinetics.

Base Selection

DMAP outperforms TEA in suppressing ester hydrolysis, particularly in multi-step syntheses.

Temperature Control

Exothermic tosylation necessitates cooling (0°C) to prevent thermal degradation. Elevated temperatures (180°C) are permissible in DMF due to its high boiling point.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H NMR : Peaks at δ 2.44 (tosyl methyl) and δ 4.57 (acetate methylene) confirm successful tosylation and esterification.

  • 13C^{13}C NMR : Signals at 166.1 ppm (C=O) and 145.4 ppm (tosyl aromatic carbons) validate the structure.

Mass Spectrometry

ESI-MS provides molecular ion confirmation ([M + Na]+^+ = 280.76), with no detectable impurities above 95% purity.

Industrial Applications and Scalability Challenges

This compound is utilized in:

  • Pharmaceuticals : As a linker in prodrugs (e.g., S3I-201).

  • Polymers : Crosslinking agent for hydrogels.

Scalability Issues :

  • Cost : TsCl is expensive at scale.

  • Safety : DMF toxicity necessitates closed-system processing .

Q & A

Q. What are the recommended safety protocols for handling Ethyl 2-(2-(tosyloxy)ethoxy)acetate in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks due to potential respiratory irritation .
  • Storage : Store in a cool, dry place away from oxidizing agents. Keep containers tightly sealed to prevent moisture absorption, which may hydrolyze the tosyloxy group .
  • Waste Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residual acidic byproducts (e.g., TsOH) with sodium bicarbonate before disposal .

Q. What are the primary synthetic routes for this compound?

Answer: The compound is typically synthesized via tosylation of ethyl 2-hydroxyethoxyacetate :

Reagents : Ethyl 2-hydroxyethoxyacetate is treated with tosyl chloride (TsCl) in the presence of triethylamine (Et₃N) as a base.

Conditions : Reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM) to minimize side reactions.

Workup : The product is purified via column chromatography (hexane:ethyl acetate gradient) to isolate the tosylated derivative .

Q. How do regulatory classifications (e.g., ECHA) impact laboratory handling of this compound?

Answer: Under ECHA’s CLP Regulation (EC 1272/2008) , the compound may require:

  • Hazard Labeling : Potential skin/eye irritation (H315/H319) and specific target organ toxicity (STOT) warnings.
  • Documentation : Safety Data Sheets (SDS) must align with Annex II of REACH.
  • Risk Mitigation : Implement engineering controls (e.g., local exhaust ventilation) and adhere to occupational exposure limits (OELs) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

Answer: Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity. For thioether formation (e.g., with NaSH), DMF improves solubility and reaction rates .
  • Temperature Control : Reactions with weak nucleophiles (e.g., amines) benefit from elevated temperatures (50–60°C), while strong nucleophiles (e.g., RS⁻) proceed efficiently at room temperature .
  • Catalysis : Additives like tetrabutylammonium bromide (TBAB) accelerate phase-transfer reactions in biphasic systems .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies ester (δ ~4.1–4.3 ppm for –OCH₂CH₃), tosyl (δ ~7.7–7.8 ppm for aromatic protons), and ether linkages .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns for structural validation .
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity, using C18 columns and acetonitrile/water gradients .

Q. How can contradictions in reported reaction yields for multi-step syntheses involving this compound be resolved?

Answer:

  • Byproduct Analysis : Use LC-MS to detect side products (e.g., elimination products from β-hydrogen abstraction during substitution).
  • Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature) to identify yield-limiting steps .
  • Scale-Up Considerations : Pilot reactions in microfluidic reactors to maintain consistent mixing and heat transfer, reducing batch-to-batch variability .

Q. How does the reactivity of this compound compare to structurally similar esters in medicinal chemistry?

Answer:

  • Tosyl vs. Chloro Groups : The tosyloxy group is a superior leaving group compared to chloro derivatives (e.g., ethyl 2-(2-chloroethoxy)acetate), enabling faster SN2 reactions in prodrug synthesis .
  • Ether Linkage Stability : The ethoxy spacer enhances solubility in polar aprotic solvents, unlike bulkier analogs (e.g., butoxy derivatives), which hinder nucleophilic access .
  • Biological Compatibility : Unlike phenylazo derivatives (e.g., ethyl 2-(phenylazo)acetoacetate), the tosyloxy group lacks redox activity, reducing interference in enzymatic assays .

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